molecular formula C14H18ClN3O2 B2712477 (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride CAS No. 481041-14-9

(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride

Cat. No. B2712477
CAS RN: 481041-14-9
M. Wt: 295.77
InChI Key: FGPWXKAZDXQMJK-QOVZSLTQSA-N
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Description

The compound is a hydrazone derivative, which are often used in organic synthesis and can exhibit various biological activities. The benzo[d][1,3]dioxol-5-ylmethylene moiety suggests the presence of a methylenedioxyphenyl group, which is a common motif in various pharmaceuticals and illicit drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the azepane ring, the hydrazone group, and the benzo[d][1,3]dioxol-5-ylmethylene group. This conjugation could have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and reactions with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the degree of conjugation in the molecule, the presence of the hydrazone group, and the basicity of the azepane ring .

Scientific Research Applications

Synthesis of Polysubstituted Azepanes

This compound can be used in the synthesis of polysubstituted azepanes . The process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . This strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .

Development of New Ionic Liquids

Azepane-based compounds have been used in the synthesis of new ionic liquids . These ionic liquids exhibit moderate viscosities and remarkably wide electrochemical windows . They show promise as electrolytes and battery materials, and as synthetic media .

Pharmacological and Therapeutic Applications

Azepine and its derivatives, which include the compound , have great pharmacological and therapeutic implications . They are integral to the discovery, manufacturing, and evolution of high-value materials .

Exploration of Three-Dimensional Chemical Space

The seven-membered azepane ring system opens up a substantial area of three-dimensional chemical space . This could lead to the discovery of new bioactive leads with unique properties .

Electrochemical Applications

The wide electrochemical windows of azepane-based ionic liquids make them suitable for various electrochemical applications . This includes their use in batteries and other energy storage systems .

Synthetic Media

The moderate viscosities of azepane-based ionic liquids make them suitable as synthetic media . This could be useful in various chemical reactions and processes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many hydrazones exhibit biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for this compound would likely depend on its intended use. If it exhibits desirable biological activity, it could be further developed into a pharmaceutical drug . Alternatively, if it has unique chemical properties, it could be used in the development of new synthetic methodologies .

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-2-4-14(15-7-3-1)17-16-9-11-5-6-12-13(8-11)19-10-18-12;/h5-6,8-9H,1-4,7,10H2,(H,15,17);1H/b16-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPWXKAZDXQMJK-QOVZSLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NN=CC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=NCC1)N/N=C/C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride

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